4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Substituents: The bromine, fluorophenyl, and tetrafluoroethyl groups can be introduced through various electrophilic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the bromine or fluorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular function or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole: Lacks the tetrafluoroethyl group, which may affect its chemical properties and applications.
3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole: Lacks the bromine atom, potentially altering its reactivity and biological activity.
4-bromo-3-(4-chlorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole:
Uniqueness
The unique combination of bromine, fluorophenyl, and tetrafluoroethyl groups in 4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics may make it particularly valuable for certain applications in research and industry.
Properties
CAS No. |
1803600-60-3 |
---|---|
Molecular Formula |
C12H8BrF5N2 |
Molecular Weight |
355.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.